molecular formula C12H5Cl5 B1678578 2,3',4,4',5-Pentachlorobiphenyl CAS No. 31508-00-6

2,3',4,4',5-Pentachlorobiphenyl

Cat. No.: B1678578
CAS No.: 31508-00-6
M. Wt: 326.4 g/mol
InChI Key: IUTPYMGCWINGEY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3’,4,4’,5-Pentachlorobiphenyl plays a significant role in biochemical reactions, primarily due to its interaction with various enzymes and proteins. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 1A1 (CYP1A1) gene . The interaction with these enzymes leads to the biotransformation of 2,3’,4,4’,5-Pentachlorobiphenyl into more hydrophilic metabolites, facilitating its excretion from the body. Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can bind to the aryl hydrocarbon receptor (AhR), which regulates the expression of various detoxifying enzymes .

Cellular Effects

2,3’,4,4’,5-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can accumulate in adipose tissue, serum, and milk in mammals, and is highly enriched in follicular fluid . This compound can alter DNA methylation patterns in imprinted genes and affect the expression levels of DNA methyltransferases (DNMTs) and other epigenetic regulators . Furthermore, 2,3’,4,4’,5-Pentachlorobiphenyl can disrupt cell signaling pathways, such as the Akt/FoxO3a/NIS signaling pathway, leading to thyroid dysfunction . It also induces autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels .

Molecular Mechanism

The molecular mechanism of 2,3’,4,4’,5-Pentachlorobiphenyl involves its binding interactions with various biomolecules and its ability to modulate gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of detoxifying enzymes . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can inhibit cell viability in a concentration- and time-dependent manner by affecting the Akt/FoxO3a/NIS signaling pathway . It also promotes autophagy in thyrocytes through the TUBB3/DAPK2/MRLC/ATG9A pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3’,4,4’,5-Pentachlorobiphenyl can change over time. This compound has been shown to induce long-term effects on cellular function, such as altering DNA methylation patterns and affecting the expression of epigenetic regulators . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells over time . The stability and degradation of this compound in laboratory settings are crucial factors that influence its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of 2,3’,4,4’,5-Pentachlorobiphenyl vary with different dosages in animal models. Studies have shown that prenatal exposure to this compound can alter DNA methylation patterns and affect the expression of epigenetic regulators in a dose-dependent manner . High doses of 2,3’,4,4’,5-Pentachlorobiphenyl can cause structural damage and dysfunction in thyroid cells, as well as induce autophagy . Additionally, this compound can cause adverse effects on the reproductive system and decrease global methylation levels in the testis .

Metabolic Pathways

2,3’,4,4’,5-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation by cytochrome P450 enzymes . This compound can be metabolized into more hydrophilic metabolites, which are then excreted from the body. The interaction with cytochrome P450 enzymes, such as CYP1A1, plays a crucial role in the detoxification of 2,3’,4,4’,5-Pentachlorobiphenyl . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the expression of detoxifying enzymes .

Transport and Distribution

2,3’,4,4’,5-Pentachlorobiphenyl is transported and distributed within cells and tissues through various mechanisms. This compound can bind to transporters and binding proteins, such as the aryl hydrocarbon receptor (AhR), which facilitates its distribution within the body . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can accumulate in adipose tissue, serum, and milk in mammals . The localization and accumulation of this compound are influenced by its interactions with transporters and binding proteins.

Subcellular Localization

The subcellular localization of 2,3’,4,4’,5-Pentachlorobiphenyl can affect its activity and function. This compound can localize to specific compartments or organelles within cells, such as the nucleus, where it can interact with the aryl hydrocarbon receptor (AhR) and modulate gene expression . Additionally, 2,3’,4,4’,5-Pentachlorobiphenyl can induce autophagy in thyrocytes by promoting calcium influx via store-operated calcium entry (SOCE) channels . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications.

Preparation Methods

The preparation of 2,3’,4,4’,5-Pentachlorobiphenyl involves the chlorination of biphenyl. The synthetic routes typically include the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions . Industrial production methods may involve similar chlorination processes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

2,3’,4,4’,5-Pentachlorobiphenyl undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and specific catalysts for substitution reactions. The major products formed from these reactions are hydroxylated derivatives and substituted biphenyls .

Comparison with Similar Compounds

2,3’,4,4’,5-Pentachlorobiphenyl is compared with other similar compounds, such as:

  • 2,3,3’,4,4’-Pentachlorobiphenyl
  • 2,3,3’,4’,6-Pentachlorobiphenyl
  • 2,3’,4,4’,5’-Pentachlorobiphenyl

These compounds share similar structures but differ in the positions of chlorine atoms on the biphenyl rings . PCB118 is unique due to its specific chlorine substitution pattern, which influences its toxicity and environmental behavior. The presence of chlorine atoms at specific positions affects the compound’s interaction with biological systems and its persistence in the environment .

Properties

IUPAC Name

1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-10(8)15)7-4-11(16)12(17)5-9(7)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPYMGCWINGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032116
Record name 2,3',4,4',5-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31508-00-6
Record name PCB 118
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Record name 2,3',4,4',5-Pentachlorobiphenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5-pentachlorobiphenyl
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Record name 2,3',4,4',5-PENTACHLOROBIPHENYL
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Synthesis routes and methods

Procedure details

2',4,4',5,5'-pentachlorobiphenyl was prepared according to the standard procedure of Cadogan [J. I. G. Cadogan, J. Chem. Soc. (London), 1962, 4257-58]. Thus, 2,4,5-trichloroaniline (20 g, 0.1 mol) was dissolved in 1,2-dichlorobenzene (125 mL, 1.1 mol). t-Butyl nitrite (28.2 mL, 1.1 mol) was introduce to the stirred solution in three portions over 10 min. After 15 min the evolution of gas had subsided, and the reaction mixture was heated to reflux behind a safety shield for 90 min, and then stirred at ambient temperature for 12 h. The excess 1,2-dichlorobenzene was removed in vacuo and the residue containing the product was purified by filtration through silica gel following the method of E. K. Yau and J. K. Coward, Aldrichimica Acta, 1988, 21(4), 106-107, to give after crystallization from ethanol the title product (3 g, 9.3%). Mass spectrum: m/z at 324 for C12H5Cl5.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
28.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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